molecular formula C31H29FN4O5 B610554 AMG-1 CAS No. 913376-84-8

AMG-1

Cat. No.: B610554
CAS No.: 913376-84-8
M. Wt: 556.6 g/mol
InChI Key: UYMSIPINLJNNOU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

AMG-1 has been found to interact with several enzymes and proteins within the cell . It has been identified as an inhibitor of KRASG12C, a protein involved in cell signaling pathways . This interaction is believed to disrupt the normal functioning of this protein, thereby influencing the biochemical reactions within the cell .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes . It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, in the context of cancer cells, this compound has been shown to inhibit the growth and proliferation of these cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specifically, this compound binds to the KRASG12C protein, inhibiting its normal function and thereby disrupting cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Studies have shown that this compound exhibits stability and does not degrade significantly over time . Furthermore, long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, with the observed effects varying with different dosages . At higher doses, toxic or adverse effects have been reported .

Metabolic Pathways

This compound is involved in several metabolic pathways within the cell . It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can influence its localization or accumulation within the cell .

Subcellular Localization

The subcellular localization of this compound has been studied, with the compound found to be present in various compartments or organelles within the cell . The localization of this compound can influence its activity or function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AMG-1 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to introduce specific substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: AMG-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the compound’s activity .

Scientific Research Applications

AMG-1 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a tool compound to study the role of CRAC channels in various chemical processes.

    Biology: It is employed in biological studies to investigate the modulation of immune responses and the function of T cells.

    Medicine: this compound has potential therapeutic applications in treating autoimmune diseases and inflammatory conditions by selectively inhibiting effector T cells.

    Industry: The compound is used in the development of new drugs and therapeutic agents targeting CRAC channels

Mechanism of Action

AMG-1 exerts its effects by specifically inhibiting CRAC channels, which are essential for calcium signaling in T cells. By blocking these channels, this compound prevents the influx of calcium ions, thereby inhibiting the activation and function of effector T cells. This selective inhibition spares regulatory T cells, which play a crucial role in maintaining immune tolerance. The molecular targets of this compound include the CRAC channel proteins, and the pathways involved are primarily related to calcium signaling and immune modulation .

Comparison with Similar Compounds

Uniqueness of AMG-1: this compound is unique due to its high specificity for CRAC channels and its ability to selectively inhibit effector T cells while sparing regulatory T cells. This selective inhibition makes it a valuable tool for studying immune responses and developing targeted therapies for autoimmune diseases .

Properties

IUPAC Name

N-[3-fluoro-4-(7-methoxyquinolin-4-yl)oxyphenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29FN4O5/c1-19-28(30(38)36(21-8-6-5-7-9-21)35(19)18-31(2,3)39)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(40-4)11-12-23(25)26/h5-17,39H,18H2,1-4H3,(H,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMSIPINLJNNOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1CC(C)(C)O)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201101055
Record name N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201101055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913376-84-8
Record name N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913376-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201101055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action for AMG-1?

A1: While the provided research papers do not specifically address the mechanism of action for N-[3-Fluoro-4-[(7-methoxyquinolin-4-yl)oxy]phenyl]-1-(2-hydroxy-2-methylpropyl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide, the papers focus on the effects of a different compound, this compound, which is a novel N6-substituted adenosine analogue. [] This this compound acts as a cerebral-protecting agent, likely by mimicking adenosine and interacting with adenosine receptors. [, , ] It demonstrates effects on energy metabolism, neuronal damage, and neurotransmitter release in the context of cerebral ischemia. [, , ]

Q2: How does this compound impact energy metabolism in the brain during ischemia?

A2: Studies in mice show that this compound improves the energy metabolism status during complete brain ischemia. [] Specifically, it significantly reduces lactate accumulation, a marker of anaerobic metabolism, while increasing ATP and phosphocreatine levels, indicators of preserved energy stores. []

Q3: Does this compound offer neuroprotection in cerebral ischemia models?

A3: Research suggests that this compound exhibits neuroprotective properties in animal models of cerebral ischemia. In rats subjected to middle cerebral artery occlusion (MCAO), this compound administration was shown to decrease neurological deficits and attenuate neuronal damage. [] This neuroprotective effect was comparable to that observed with nimodipine, a known calcium channel blocker used in stroke treatment. []

Q4: What is the role of intracellular calcium in the neuroprotective effects of this compound?

A4: this compound appears to influence intracellular calcium levels, which play a crucial role in neuronal damage during ischemia. Studies using rat synaptosomes demonstrate that this compound reduces the increase in intracellular free calcium concentration induced by potassium chloride. [] Furthermore, it significantly diminishes the contractile force of isolated rat tail arteries induced by norepinephrine, which is dependent on intracellular calcium. [] These findings suggest that this compound's neuroprotective mechanism might involve the modulation of intracellular calcium levels.

Q5: Does this compound show efficacy in seizure models?

A5: Research using a pentylenetetrazol (PTZ)-induced kindling seizure model in mice suggests that this compound can suppress the development of seizures in a dose-dependent manner. [] This effect was observed through significant increases in seizure latency and inhibition of tonic convulsions. [] Furthermore, this compound administration reduced mortality rates in these mice. []

Q6: Are there any limitations to this compound's neuroprotective effects?

A6: While promising in several models, one study found that this compound did not impact delayed neuronal death following ischemia in mice. [] This suggests that this compound's neuroprotective effects may be context-dependent and may not extend to all aspects of ischemic injury.

Q7: What is known about the chemical structure of this compound?

A7: The chemical structure of this compound, the N6-substituted adenosine analogue, has been elucidated as 6-(5-hydroxy-2-pyridyl-methylamino)-9-beta-ribofuranosylpurine. [] This structure was determined through various spectroscopic analyses, including UV, mass spectrometry, 1H-NMR, and 13C-NMR. []

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